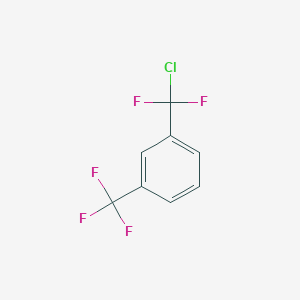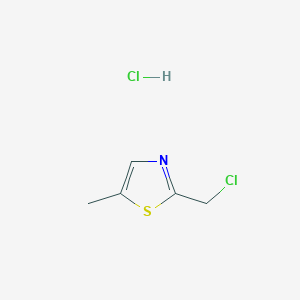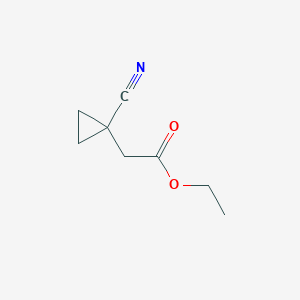
3-(Chlorodifluoromethyl)benzotrifluoride, 95%
Vue d'ensemble
Description
3-(Chlorodifluoromethyl)benzotrifluoride, 95% (3-CFBT) is a halogenated organic compound that is widely used in a variety of scientific research applications. It is a colorless, volatile liquid with a boiling point of -7.5 °C and a melting point of -67.5 °C. 3-CFBT is widely used as a solvent for organic reactions, a reagent for the synthesis of organic compounds, and a reactant for the preparation of fluorinated compounds. In addition, 3-CFBT has recently been studied for its potential applications in drug delivery, biochemistry, and physiology.
Applications De Recherche Scientifique
3-(Chlorodifluoromethyl)benzotrifluoride, 95% has been studied for its potential applications in a variety of scientific research fields. It has been used as a solvent for organic reactions, a reagent for the synthesis of organic compounds, and a reactant for the preparation of fluorinated compounds. In addition, 3-(Chlorodifluoromethyl)benzotrifluoride, 95% has been studied for its potential applications in drug delivery, biochemistry, and physiology.
Mécanisme D'action
3-(Chlorodifluoromethyl)benzotrifluoride, 95% has been studied for its potential to act as a solvent for organic reactions and a reagent for the synthesis of organic compounds. It has been found to facilitate the formation of carbon-carbon bonds and the formation of fluorinated compounds. In addition, 3-(Chlorodifluoromethyl)benzotrifluoride, 95% has been found to act as a catalyst for the formation of other organic compounds.
Biochemical and Physiological Effects
3-(Chlorodifluoromethyl)benzotrifluoride, 95% has been studied for its potential biochemical and physiological effects. It has been found to be non-toxic and non-irritating when used in laboratory experiments. In addition, 3-(Chlorodifluoromethyl)benzotrifluoride, 95% has been found to have no mutagenic or carcinogenic effects. Furthermore, 3-(Chlorodifluoromethyl)benzotrifluoride, 95% has been found to have no effect on the reproductive system and no adverse effect on the development of embryos.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(Chlorodifluoromethyl)benzotrifluoride, 95% in laboratory experiments has several advantages. It is a non-toxic and non-irritating compound that can be used safely in laboratory experiments. In addition, 3-(Chlorodifluoromethyl)benzotrifluoride, 95% is a volatile liquid with a boiling point of -7.5 °C and a melting point of -67.5 °C, making it easy to handle and store. Furthermore, 3-(Chlorodifluoromethyl)benzotrifluoride, 95% has been found to be a highly effective solvent for organic reactions and a reagent for the synthesis of organic compounds.
However, there are some limitations to the use of 3-(Chlorodifluoromethyl)benzotrifluoride, 95% in laboratory experiments. It is a highly reactive compound and can react with other compounds in the reaction mixture. In addition, 3-(Chlorodifluoromethyl)benzotrifluoride, 95% is a volatile liquid and can easily evaporate, making it difficult to control its concentration in the reaction mixture.
Orientations Futures
The potential applications of 3-(Chlorodifluoromethyl)benzotrifluoride, 95% are still being explored. Possible future directions for research include the development of new synthetic methods using 3-(Chlorodifluoromethyl)benzotrifluoride, 95% as a solvent or reagent, the development of new drug delivery systems using 3-(Chlorodifluoromethyl)benzotrifluoride, 95%, and the exploration of its potential applications in biochemistry and physiology. In addition, further research is needed to better understand the biochemical and physiological effects of 3-(Chlorodifluoromethyl)benzotrifluoride, 95% and to determine its potential toxicity.
Méthodes De Synthèse
3-(Chlorodifluoromethyl)benzotrifluoride, 95% can be synthesized from the reaction of chlorodifluoromethane, benzotrifluoride, and sulfuric acid. The reaction is carried out in an inert atmosphere and proceeds in two steps. In the first step, the chlorodifluoromethane is reacted with the benzotrifluoride to form the desired product. In the second step, the reaction mixture is heated to a temperature of 150 °C and sulfuric acid is added to the reaction mixture. The reaction is then allowed to proceed for several hours until completion.
Propriétés
IUPAC Name |
1-[chloro(difluoro)methyl]-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF5/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQHEQHCVXNAER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701224793 | |
| Record name | 1-(Chlorodifluoromethyl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701224793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63516-31-4 | |
| Record name | 1-(Chlorodifluoromethyl)-3-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63516-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Chlorodifluoromethyl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701224793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-benzamide](/img/structure/B6328733.png)



